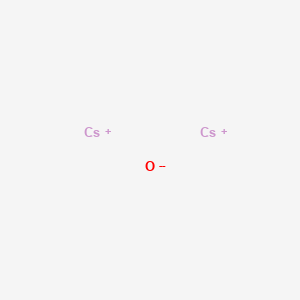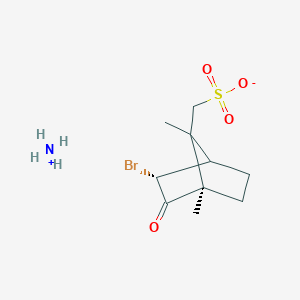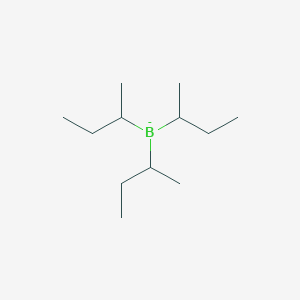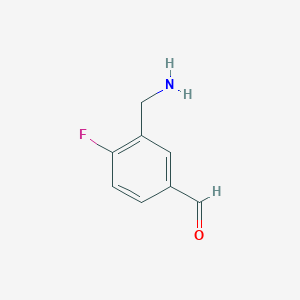
Caesium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caesium oxide, also known as cesium oxide, is an inorganic compound composed of caesium and oxygen. The most common form of this compound is represented by the chemical formula Cs₂O. It is a yellow-orange solid that forms hexagonal crystals. This compound is known for its high reactivity and is used in various scientific and industrial applications .
Méthodes De Préparation
Caesium oxide can be synthesized through several methods:
Direct Combination: The most straightforward method involves the direct combination of elemental caesium with oxygen. This reaction is highly exothermic and must be controlled carefully.
Reduction of Caesium Compounds: Another method involves the reduction of caesium compounds, such as caesium carbonate (Cs₂CO₃), using a reducing agent like magnesium. The reaction proceeds as follows[ \text{Cs}_2\text{CO}_3 + \text{Mg} \rightarrow \text{Cs}_2\text{O} + \text{MgO} + \text{CO}_2 ]
Industrial Production: Industrially, this compound is often produced by heating caesium nitrate (CsNO₃) in the presence of a reducing agent.
Analyse Des Réactions Chimiques
Caesium oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher oxides such as caesium peroxide (Cs₂O₂) and caesium superoxide (CsO₂).
Reduction: It can be reduced by elemental magnesium to produce elemental caesium and magnesium oxide[ \text{Cs}_2\text{O} + \text{Mg} \rightarrow 2\text{Cs} + \text{MgO} ]
Hydrolysis: this compound reacts vigorously with water to form caesium hydroxide (CsOH), a highly corrosive compound[ \text{Cs}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{CsOH} ]
Reaction with Acids: It reacts with acids to form caesium salts and water. For example, with hydrochloric acid (HCl), it forms caesium chloride (CsCl) and water[ \text{Cs}_2\text{O} + 2\text{HCl} \rightarrow 2\text{CsCl} + \text{H}_2\text{O} ]
Applications De Recherche Scientifique
Caesium oxide has several scientific research applications:
Electron Emission: Due to its excellent electron emission properties, this compound is used in various electron emission devices.
Medical Applications: In medicine, caesium compounds are used in cancer treatment and as a component in certain diagnostic tools.
Mécanisme D'action
The mechanism of action of caesium oxide primarily involves its ability to donate electrons due to its high reactivity. In photocathodes, this compound layers enhance the photoemissive properties by providing a source of electrons when exposed to light. In catalysis, this compound acts as an electron donor or acceptor, facilitating various chemical reactions. Its interaction with water and acids also highlights its strong basic properties, forming hydroxides and salts .
Comparaison Avec Des Composés Similaires
Caesium oxide can be compared with other alkali metal oxides such as:
Lithium Oxide (Li₂O): Unlike this compound, lithium oxide is less reactive and forms a white solid.
Sodium Oxide (Na₂O): Sodium oxide is similar in reactivity to this compound but is more commonly used in industrial applications.
Potassium Oxide (K₂O): Potassium oxide is also highly reactive and forms a white solid, but it is less commonly used in specialized applications compared to this compound.
Rubidium Oxide (Rb₂O): Rubidium oxide is similar in reactivity to this compound but is less commonly used due to the higher cost of rubidium.
This compound is unique due to its high reactivity, excellent electron emission properties, and specific applications in advanced technologies. Its ability to form various oxides and react with a wide range of substances makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
Cs2O |
|---|---|
Poids moléculaire |
281.810 g/mol |
Nom IUPAC |
dicesium;oxygen(2-) |
InChI |
InChI=1S/2Cs.O/q2*+1;-2 |
Clé InChI |
KOPBYBDAPCDYFK-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)



![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)



![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)

